3-Acetamido-5-nitrobenzoic acid
Overview
Description
3-Acetamido-5-nitrobenzoic acid is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry. It is structurally related to other compounds that have been synthesized and analyzed for their molecular and crystal structures, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid and 2-acetamidobenzoic acid .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and processes. For instance, derivatives of benzofuran, which share a similar acetamino group, were synthesized through cyclo-dehydration of nitrophenoxy butanones and subsequent reactions like reduction and acetylation . Although the exact synthesis route for 3-acetamido-5-nitrobenzoic acid is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-acetamido-5-nitrobenzoic acid has been characterized using X-ray diffraction. For example, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid is stabilized by intermolecular hydrogen bonding, and the dihedral angles of its substituent groups have been precisely measured . This suggests that 3-acetamido-5-nitrobenzoic acid may also exhibit a planar structure with specific dihedral angles contributing to its stability.
Chemical Reactions Analysis
The chemical reactivity of nitro and acetamino groups has been explored in various studies. Nitro derivatives of acetamidobenzyl acetate demonstrate different conformations and intramolecular interactions, which could be indicative of the reactivity of the nitro group in 3-acetamido-5-nitrobenzoic acid . The presence of these functional groups suggests that the compound could undergo reactions such as reduction of the nitro group or acetylation of the amino group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-acetamido-5-nitrobenzoic acid can be inferred from related compounds. For instance, the crystal structure of 2-acetamidobenzoic acid, which shares the acetamido substituent, indicates that non-hydrogen atoms lie in a plane, and the structure is stabilized by hydrogen bonds . This implies that 3-acetamido-5-nitrobenzoic acid may have similar stabilizing interactions and could exhibit planarity in its structure. The presence of nitro and acetamido groups also suggests that the compound would have distinct spectroscopic and reactivity characteristics.
Scientific Research Applications
Synthesis and Characterization
3-Acetamido-5-nitrobenzoic acid is involved in the synthesis and characterization of various chemical compounds. For example, it has been used in the synthesis of isomeric benzoylnitrobenzoate esters, which were further processed to yield acetamidorhodamines with defined spectroscopic properties (Corrie & Craik, 1994). Additionally, it has been utilized in the synthesis of mustard derivatives that alkylate DNA exclusively in the minor groove (Prakash et al., 1991).
Catalytic Antibody Technology
This compound has played a role in catalytic antibody technology, where it was used to explore medium effects on the rate of an enzyme-catalyzed reaction (Lewis et al., 1991).
Material Science and Nanotechnology
In the field of material science and nanotechnology, 3-Acetamido-5-nitrobenzoic acid has been used as a structure-directing agent in the synthesis of WO3 nanoplates, which exhibit significant gas sensitivity and photoluminescence properties (Su et al., 2010).
Biological and Medical Research
While the focus on drug usage and side effects is excluded as per the requirements, it is noteworthy that 3-Acetamido-5-nitrobenzoic acid has been applied in various biological contexts. For instance, it has been involved in studies related to amino sugars and their N-acyl derivatives (Yamamoto et al., 1965).
Safety And Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-Acetamido-5-nitrobenzoic acid . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Future research directions could involve further exploration of the potential biological activities of 3-Acetamido-5-nitrobenzoic acid. For instance, molecular docking studies could be conducted with various proteins to predict potential interactions . Additionally, the compound could be analyzed using various spectroscopic techniques and density functional theory (DFT) to gain further insights into its structural and electronic characteristics .
properties
IUPAC Name |
3-acetamido-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-7-2-6(9(13)14)3-8(4-7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAFGNQRBIXGLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203070 | |
Record name | 3-Acetamido-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-5-nitrobenzoic acid | |
CAS RN |
5464-58-4 | |
Record name | 3-(Acetylamino)-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5464-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetamido-5-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5464-58-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Acetamido-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetamido-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ACETAMIDO-5-NITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5S684G9YW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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